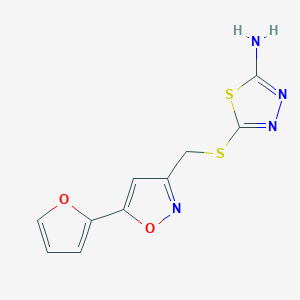
n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines. It features a dichlorobenzyl group attached to an ethanamine backbone, which is further substituted with a pyrrolidine ring. Compounds of this nature are often explored for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Amination Reaction: The dichlorobenzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the dichlorobenzyl or pyrrolidine moieties, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2,6-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(2,6-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18Cl2N2 |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
N-[(2,6-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-5-13(15)11(12)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2 |
InChI-Schlüssel |
VELUSPZHKKHKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNCC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


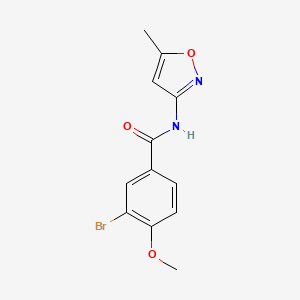
![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
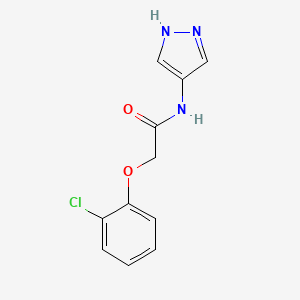
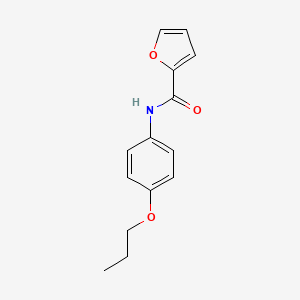

![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)

![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
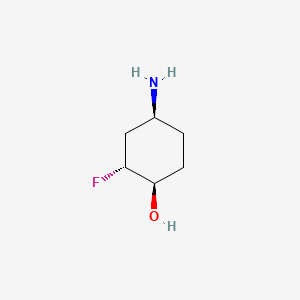
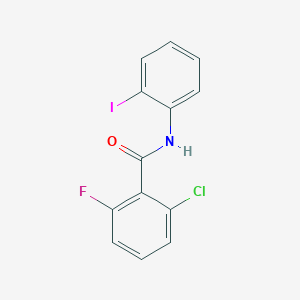
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)

